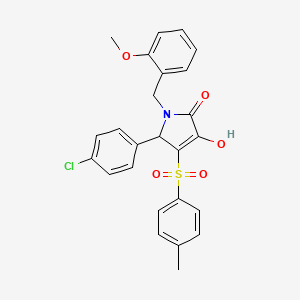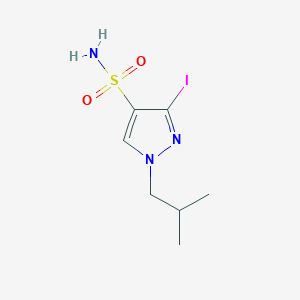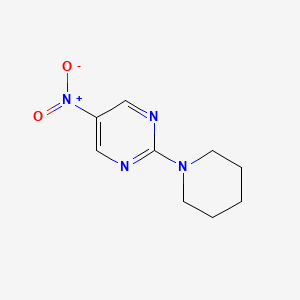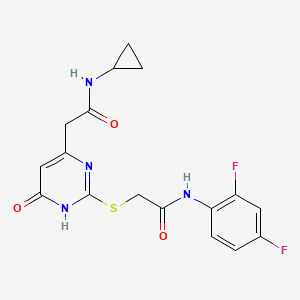
5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-tosyl-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and agrochemicals. The structure of the compound suggests the presence of a pyrrolone core, substituted with chlorophenyl, methoxybenzyl, and tosyl groups. These types of compounds are often synthesized for their biological activities and could serve as key intermediates or final products in pharmaceutical research.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is achieved through the rearrangement of chlorinated pyrrolidin-2-ones in the presence of alkaline methoxide in methanol . This method could potentially be adapted for the synthesis of the compound by modifying the substituents on the pyrrolidinone precursor and optimizing the reaction conditions for the desired chlorophenyl, methoxybenzyl, and tosyl substitutions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been elucidated using spectroscopic techniques and confirmed by single-crystal X-ray analysis . This rigorous approach to structure determination ensures the correct identification of regioisomers and provides insight into the conformational differences that can arise due to the presence of various substituents. Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Compounds with similar structural motifs have been used as starting materials for further chemical transformations. For example, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been used to synthesize a variety of heterocyclic compounds with potential inhibitory activities against enzymes like lipase and α-glucosidase . The reactivity of the pyrrolone core, particularly at the 3-hydroxy position, could be exploited to introduce additional functional groups or to form new rings, thereby diversifying the chemical space of the derived compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular structure. While the specific properties of "5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-tosyl-1H-pyrrol-2(5H)-one" are not detailed in the provided papers, related compounds have been characterized using techniques like IR, UV-Vis, MS, and NMR spectroscopy . These methods provide valuable information about the compound's purity, stability, and functional group characteristics, which are essential for understanding its behavior in various environments and potential applications in drug development or as agrochemicals.
Scientific Research Applications
Crystal Structure and Stability
- Research on related compounds emphasizes the significance of molecular structure in determining the crystal packing, stability, and interactions. For example, a study by Butcher et al. (2007) explored the crystal structure of a molecule with slightly twisted chlorophenyl and methoxybenzyl groups, highlighting the role of intramolecular hydrogen bonding in stabilizing the crystal structure (Butcher et al., 2007).
Synthesis and Chemical Reactions
- Studies on the synthesis of pyrrolin-2-ones and related compounds provide insight into the preparation of medicinally or industrially relevant molecules. Ghelfi et al. (2003) described a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, showcasing the chemical flexibility and potential applications in creating agrochemical or medicinal compounds (Ghelfi et al., 2003).
Molecular Properties and Analysis
- Molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, as discussed by Beytur and Avinca (2021), offers a comprehensive evaluation of compounds' properties, which could be analogous to understanding the target compound's characteristics (Beytur & Avinca, 2021).
Environmental Fate and Biotransformation
- The study on the biotransformation of chloroaromatic compounds by Verhagen et al. (1998) highlights how fungal metabolites undergo chemical changes under anaerobic conditions, which might be relevant to understanding the environmental interactions of similar compounds (Verhagen et al., 1998).
Antimicrobial Activities
- Ahmad et al. (2015) synthesized novel 2(3H) pyrrolone derivatives and evaluated their antimicrobial activities. This demonstrates the potential biomedical applications of similar heterocyclic compounds in developing new antimicrobial agents (Ahmad et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-16-7-13-20(14-8-16)33(30,31)24-22(17-9-11-19(26)12-10-17)27(25(29)23(24)28)15-18-5-3-4-6-21(18)32-2/h3-14,22,28H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSVGVMPZLEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-hydroxy-1-(2-methoxybenzyl)-4-tosyl-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)

![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)
![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2542223.png)



![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)